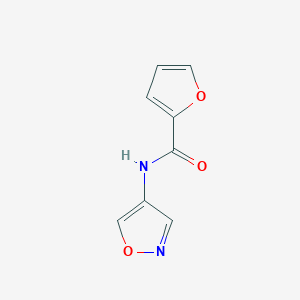

N-(1,2-oxazol-4-yl)furan-2-carboxamide

Description

Significance of Furan (B31954) and Oxazole (B20620) Heterocycles in Organic and Medicinal Chemistry

Contextualization of the Furan-2-carboxamide Scaffold in Bioactive Molecules

The furan-2-carboxamide scaffold is a recurring motif in a multitude of bioactive compounds, demonstrating a broad spectrum of pharmacological activities. researchgate.netresearchgate.net The furan ring, an electron-rich aromatic heterocycle, can engage in various non-covalent interactions with biological targets. ijabbr.com Its presence often enhances the binding affinity and selectivity of a molecule. orientjchem.org The carboxamide linker provides a rigid and planar unit capable of forming crucial hydrogen bonds with biological macromolecules.

Recent studies have highlighted the potential of furan-2-carboxamide derivatives in several therapeutic areas. For instance, certain derivatives have been investigated as microtubule stabilizing agents, inducing mitotic arrest and apoptosis in cancer cells. nih.gov Others have shown promise as antimicrobial and antifungal agents. researchgate.netmdpi.com The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of its biological activity. ijabbr.com

Below is a table summarizing the observed biological activities in various furan-2-carboxamide derivatives:

| Derivative Class | Biological Activity | Reference |

| Substituted N-phenyl furan-2-carboxamides | Antihyperlipidemic, Anti-breast cancer | researchgate.net |

| Carbamothioyl-furan-2-carboxamides | Anti-cancer, Anti-microbial | mdpi.com |

| Novel furan-2-carboxamide small molecules | Microtubule stabilization, Apoptosis induction | nih.gov |

| Various furan-2-carboxamide derivatives | Antibacterial, Antifungal | researchgate.netresearchgate.net |

Role of Isoxazole (B147169) and Oxazole Moieties in Diverse Chemical Systems

Both isoxazole and oxazole are five-membered heterocyclic rings containing nitrogen and oxygen atoms. nih.gov While structurally similar, the different arrangement of their heteroatoms leads to distinct electronic properties and chemical reactivity, making them valuable and versatile components in drug design. researchgate.net

Isoxazole moieties are found in a number of approved pharmaceutical agents and are known to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects. nih.govnih.gov The isoxazole ring is relatively stable and can act as a bioisostere for other functional groups, helping to improve the pharmacokinetic profile of a drug candidate. nih.gov

The oxazole ring, while also aromatic, is a weak base. wikipedia.org Oxazole-containing compounds have been reported to possess a diverse array of biological activities, including anti-inflammatory, antibiotic, and antiproliferative properties. alliedacademies.org The oxazole nucleus is a key component of several natural products and synthetic drugs. nih.gov The ability of the oxazole ring to participate in various non-covalent interactions makes it a valuable scaffold in medicinal chemistry. rsc.org

The following table highlights some of the therapeutic applications of isoxazole and oxazole containing compounds:

| Heterocycle | Therapeutic Applications | Reference |

| Isoxazole | Antibacterial, Antifungal, Anti-inflammatory, Anticancer, Antidiabetic | nih.govnih.gov |

| Oxazole | Anti-inflammatory, Antibiotic, Antiproliferative, Analgesic, Antifungal | alliedacademies.orgtandfonline.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(1,2-oxazol-4-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8(7-2-1-3-12-7)10-6-4-9-13-5-6/h1-5H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYAGHFNNGNVCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CON=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Rationale for the Investigation of N 1,2 Oxazol 4 Yl Furan 2 Carboxamide

Retrosynthetic Analysis of N-(1,2-oxazol-4-yl)furan-2-carboxamide

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available, or easily synthesized starting materials.

Disconnection Strategies of the Amide Linkage

The most logical and common retrosynthetic disconnection for N-(1,2-oxazol-4-yl)furan-2-carboxamide is at the amide bond (C-N bond). This bond is typically formed in the final stages of a synthesis. This disconnection reveals two primary synthons: a furan-2-carbonyl cation equivalent and a (1,2-oxazol-4-yl)amine anion equivalent.

Precursor Identification for Furan-2-carbonyl and (1,2-Oxazol-4-yl)amine Moieties

Based on the disconnection strategy, the practical precursors (or synthetic equivalents) for the synthons are identified. The furan-2-carbonyl moiety is most commonly derived from furan-2-carboxylic acid or its activated derivatives. The (1,2-oxazol-4-yl)amine portion is sourced from 4-amino-1,2-oxazole. Therefore, the primary synthetic challenge is simplified to the coupling of these two heterocyclic building blocks.

Table 1: Retrosynthetic Analysis and Precursor Identification

| Target Molecule | Disconnection | Synthons | Precursors (Synthetic Equivalents) |

| N-(1,2-oxazol-4-yl)furan-2-carboxamide | Amide C-N bond | Furan-2-carbonyl cation and (1,2-Oxazol-4-yl)amine anion | Furan-2-carboxylic acid (or Furan-2-carbonyl chloride) and 4-Amino-1,2-oxazole |

Classical and Modern Synthetic Routes for Furan-2-carboxamides

The formation of the amide bond is a cornerstone of organic synthesis. luxembourg-bio.com Both well-established and contemporary methods can be applied to synthesize furan-2-carboxamides.

Acylation Reactions Involving Furan-2-carbonyl Chloride

A classical and direct method for forming the amide bond is the acylation of an amine with an acyl chloride. fishersci.co.uk In this case, furan-2-carboxylic acid is first converted to the more reactive furan-2-carbonyl chloride. wikipedia.org This is typically achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orgmdpi.com The resulting furan-2-carbonyl chloride is then reacted with 4-amino-1,2-oxazole, usually in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct generated during the reaction. mdpi.com This method is often high-yielding and proceeds under mild conditions. thieme-connect.com

Alternative Amide Bond Formation Strategies

While the acyl chloride method is robust, modern synthetic chemistry offers a plethora of "coupling reagents" that facilitate amide bond formation directly from a carboxylic acid and an amine, avoiding the need to isolate the acyl chloride. hepatochem.comnih.gov These reagents activate the carboxylic acid in situ. hepatochem.com This approach is particularly useful when dealing with sensitive substrates. hepatochem.com

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. luxembourg-bio.comfishersci.co.uk They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine. fishersci.co.ukiris-biotech.de To improve efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. luxembourg-bio.com

Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly effective activators.

Uronium/Aminium Salts: Reagents such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU), O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) are among the most popular and efficient coupling reagents, known for high yields and fast reaction times. luxembourg-bio.comiris-biotech.de

Table 2: Comparison of Amide Bond Formation Strategies

| Method | Reagents | Advantages | Disadvantages |

| Acyl Chloride | Furan-2-carboxylic acid, SOCl₂ or (COCl)₂, Base (e.g., Et₃N) | High reactivity, often high yields, cost-effective. | Requires an extra step to prepare the acyl chloride; harsh reagents may not be suitable for complex molecules. |

| Carbodiimide Coupling | Furan-2-carboxylic acid, DCC or EDC, optional additive (HOBt, HOAt) | One-pot procedure from carboxylic acid, mild conditions. | Byproduct (dicyclohexylurea for DCC) can be difficult to remove; potential for racemization. luxembourg-bio.comhepatochem.com |

| Phosphonium/Uronium Salt Coupling | Furan-2-carboxylic acid, Reagents like HBTU, HATU, PyBOP, Base (e.g., DIEA) | High efficiency, low racemization, fast reaction rates, broad applicability. iris-biotech.de | Higher cost of reagents, byproducts can sometimes complicate purification. luxembourg-bio.com |

Synthetic Approaches to 1,2-Oxazol-4-yl Substructures

The 1,2-oxazole (isoxazole) ring is a key heterocyclic motif found in numerous bioactive compounds. nih.gov Its synthesis is well-established, with several primary pathways available. wikipedia.org

The two most prominent strategies for constructing the 1,2-oxazole ring are:

Reaction of a Three-Carbon Component with Hydroxylamine (B1172632): This is a very common method where a 1,3-dicarbonyl compound, or a synthetic equivalent like an α,β-unsaturated ketone, is condensed with hydroxylamine hydrochloride. nih.gov The reaction proceeds via the formation of an oxime followed by intramolecular cyclization and dehydration to afford the isoxazole (B147169) ring. To obtain the 4-amino-1,2-oxazole precursor, a suitable 1,3-dicarbonyl derivative with a masked or protected amino group at the C2 position would be required.

1,3-Dipolar Cycloaddition: This powerful method involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. nih.govwikipedia.org The nitrile oxide is typically generated in situ from an oxime or a hydroximoyl chloride. The choice of the alkyne substrate determines the substitution pattern on the resulting 1,2-oxazole ring. For the synthesis of 4-amino-1,2-oxazole, an enamine or a protected ynamine could serve as the dipolarophile.

Another notable approach is the van Leusen oxazole synthesis, which utilizes tosylmethylisocyanide (TosMIC) and an aldehyde to form the oxazole ring, although this is for the isomeric 1,3-oxazole. mdpi.comnih.gov The synthesis of the required 4-amino-1,2-oxazole would likely proceed through a multi-step sequence starting from simpler building blocks, involving the construction of the heterocyclic core followed by functional group manipulations to install the amine at the C4 position.

Cycloaddition Reactions for Isoxazole Ring Formation

The most prevalent and versatile method for constructing the isoxazole ring system is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. nanobioletters.comnih.gov This reaction typically involves the in-situ generation of a nitrile oxide dipole, which then reacts with a dipolarophile, such as an alkyne or an alkene, to form the five-membered isoxazole or isoxazoline (B3343090) ring, respectively. nanobioletters.comnih.gov

For the synthesis of 4-substituted isoxazoles, a common route involves the reaction of a nitrile oxide with a terminal alkyne. The regioselectivity of this reaction is a crucial aspect, and various factors, including the electronic nature of the substituents on both the nitrile oxide and the alkyne, as well as the reaction conditions, can influence the outcome. Copper(I) catalysis is often employed to achieve high regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles. nih.gov However, for the synthesis of N-(1,2-oxazol-4-yl)furan-2-carboxamide, a 4-substituted isoxazole is required.

One potential cycloaddition approach to a precursor for the target molecule could involve the reaction of a nitrile oxide with a suitably functionalized alkyne that allows for the later introduction of the furan-2-carboxamide group at the 4-position.

| Dipole Precursor | Dipolarophile | Catalyst/Conditions | Resulting Isoxazole Type |

| Aldoxime/Hydroxamoyl chloride | Terminal Alkyne | Base | Mixture of regioisomers |

| Aldoxime/Hydroxamoyl chloride | Terminal Alkyne | Copper(I) | Predominantly 3,5-disubstituted |

| Primary Nitro Compound | Alkyne | - | Isoxazole |

This table summarizes common cycloaddition strategies for isoxazole synthesis.

Derivatization of Pre-formed Oxazole Rings

An alternative strategy involves the functionalization of a pre-synthesized isoxazole ring at the C4 position. This approach is advantageous if a suitable 4-unsubstituted or 4-halo-isoxazole is readily available. The direct C-H functionalization of isoxazoles at the C4 position has been an area of active research. Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to introduce various substituents at the 4-position of a 4-halo-isoxazole precursor. beilstein-journals.org

For the synthesis of N-(1,2-oxazol-4-yl)furan-2-carboxamide, this could involve the synthesis of a 4-amino-1,2-oxazole intermediate, which is then acylated with a furan-2-carbonyl derivative. The synthesis of 4-amino-1,2-oxazole itself can be challenging but represents a key step in this synthetic route.

Convergent and Divergent Synthesis of Hybrid Furan-Oxazole Scaffolds

Stepwise Assembly of N-(1,2-oxazol-4-yl)furan-2-carboxamide

The most logical and frequently implied synthetic route for N-(1,2-oxazol-4-yl)furan-2-carboxamide is a stepwise, convergent approach. This strategy hinges on the formation of an amide bond between two key building blocks: 4-amino-1,2-oxazole and furan-2-carboxylic acid or its activated derivative.

The synthesis of 5-amino-3,4-disubstituted isoxazoles is a well-established process. google.com However, the synthesis of the specific isomer, 4-amino-1,2-oxazole, is less commonly reported but is a crucial step. Once 4-amino-1,2-oxazole is obtained, the final step is a standard amide coupling reaction. This can be achieved by reacting the amine with furan-2-carbonyl chloride or by using common peptide coupling reagents such as DCC (dicyclohexylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base. asiaresearchnews.com

| Amine Component | Acylating Agent | Coupling Conditions | Product |

| 4-Amino-1,2-oxazole | Furan-2-carbonyl chloride | Base (e.g., triethylamine, pyridine) | N-(1,2-oxazol-4-yl)furan-2-carboxamide |

| 4-Amino-1,2-oxazole | Furan-2-carboxylic acid | Coupling reagent (e.g., DCC, EDC, HATU) | N-(1,2-oxazol-4-yl)furan-2-carboxamide |

This table illustrates the key amide bond formation step in the stepwise synthesis.

Exploration of One-Pot or Cascade Reactions

While a stepwise approach is reliable, the development of one-pot or cascade reactions for the synthesis of N-(1,2-oxazol-4-yl)furan-2-carboxamide would offer significant advantages in terms of efficiency and atom economy. Such a process would involve the sequential formation of the isoxazole ring and the amide bond in a single reaction vessel without the isolation of intermediates.

Currently, there is limited specific literature describing a one-pot synthesis for this exact molecule. However, the development of such a methodology could potentially involve a multi-component reaction where a furan-containing precursor, a source for the isoxazole ring, and an amine source are combined under conditions that promote the desired sequence of reactions. For instance, a one-pot, three-component reaction for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones has been reported, showcasing the potential of multi-component strategies in isoxazole synthesis. mdpi.comresearchgate.net

Stereoselective and Asymmetric Synthesis Considerations

Control of Chiral Centers if Applicable

The target molecule, N-(1,2-oxazol-4-yl)furan-2-carboxamide, is an achiral molecule as it does not possess any stereocenters. Therefore, considerations of stereoselective and asymmetric synthesis are not directly applicable to the synthesis of this specific compound.

However, it is important to note that if chiral substituents were to be introduced on either the furan or the isoxazole ring, or on the carboxamide nitrogen, then the control of stereochemistry would become a critical aspect of the synthesis. In such cases, asymmetric synthesis strategies would need to be employed. For the synthesis of chiral isoxazole analogues, this could involve the use of chiral catalysts in cycloaddition reactions or the use of chiral starting materials. The development of asymmetric methodologies for the synthesis of functionalized isoxazolines, which are precursors to isoxazoles, has been an area of interest.

Diastereoselective and Enantioselective Approaches

The synthesis of specific stereoisomers of N-(1,2-oxazol-4-yl)furan-2-carboxamide and its analogues, where chirality may be introduced on either the oxazole or furan ring or on their substituents, necessitates the use of diastereoselective and enantioselective methodologies. While direct stereoselective methods for the final compound are not extensively documented, established principles of asymmetric synthesis can be applied to its precursors.

A key strategy involves the use of chiral building blocks to construct the heterocyclic systems. For instance, the synthesis of chiral, non-racemic 1,2-oxazole derivatives has been achieved by starting with chiral precursors. One such approach begins with N-Boc-protected cyclic amino acids. nih.gov These chiral starting materials undergo a series of reactions, including condensation and cyclization with hydroxylamine, to yield chiral 1,2-oxazole structures with high enantiomeric excess (up to 97–100% ee). nih.gov This method demonstrates that the stereochemical integrity of the initial chiral center can be maintained throughout the ring-forming process.

Green Chemistry Principles in Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of complex molecules like N-(1,2-oxazol-4-yl)furan-2-carboxamide. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key areas of focus include the selection of environmentally benign solvents, the use of alternative energy sources like microwave irradiation, and the development of highly efficient and recyclable catalysts.

Solvent Selection and Reaction Conditions

The choice of solvent and reaction conditions plays a pivotal role in the environmental impact of a synthetic process. Traditional organic syntheses often rely on volatile and hazardous organic solvents. Green chemistry seeks to replace these with safer alternatives or eliminate them entirely.

Solvent Selection: Research into green amide bond formation has identified alternative solvents that are more sustainable. For example, cyclopentyl methyl ether (CPME) has been used as a green and safe solvent for the enzymatic synthesis of amides. nih.gov For the synthesis of the oxazole core, ionic liquids have been employed as recyclable solvents in one-pot van Leusen oxazole syntheses, offering high yields and the potential for reuse. mdpi.comnih.gov

Reaction Conditions: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, significantly reducing reaction times and often improving yields for the synthesis of both amides and various heterocyles. indianchemicalsociety.comsphinxsai.com The direct amidation of carboxylic acids and amines can be achieved rapidly under microwave irradiation, sometimes in solvent-free conditions, which represents an ideal green scenario. chemsociety.org.ngnih.gov This technique minimizes energy consumption and the need for solvents, aligning with the core tenets of sustainable synthesis. indianchemicalsociety.com

The table below summarizes a comparison of conventional and microwave-assisted methods for amide synthesis, highlighting the typical improvements offered by microwave technology.

| Feature | Conventional Method | Microwave-Assisted Method | Advantage of Microwave |

| Reaction Time | Hours to days | Minutes to a few hours | Drastic reduction in time |

| Energy Consumption | High (prolonged heating) | Low (targeted, rapid heating) | Increased energy efficiency |

| Solvent Use | Often requires large volumes | Reduced or solvent-free | Less waste, lower cost |

| Yield | Variable | Often higher | Improved process efficiency |

| Work-up | Can be complex | Often simplified | Faster purification |

This table presents generalized data compiled from multiple sources on amide synthesis. indianchemicalsociety.comnih.gov

Catalyst Development for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency, reduce waste, and avoid the use of stoichiometric reagents. The synthesis of N-(1,2-oxazol-4-yl)furan-2-carboxamide involves two key bond formations: the construction of the 1,2-oxazole ring and the formation of the amide linkage, both of which can benefit from advanced catalytic methods.

Catalysts for Amide Bond Formation: The direct coupling of furan-2-carboxylic acid and 4-amino-1,2-oxazole is a critical step that can be made more sustainable through catalysis.

Biocatalysts: Enzymes offer a highly green route for amide synthesis. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze direct amidation reactions under mild conditions, avoiding harsh reagents and producing water as the only byproduct. nih.govucl.ac.uk

Metal-Based Catalysts: Various metal catalysts have been developed for efficient amidation. Ceric ammonium (B1175870) nitrate (B79036) (CAN) has been used in minute quantities to catalyze direct amide synthesis under solvent-free microwave conditions. nih.gov Other systems, such as those based on TiO2, have also proven effective. nih.gov For the synthesis of the furan moiety itself from biomass sources, catalysts like heteropolyacids and non-noble metals are being explored to create sustainable pathways to the starting materials. frontiersin.org

Catalysts for Heterocycle Synthesis: The formation of the 1,2-oxazole ring can also be optimized. While many syntheses rely on classical condensation reactions, catalytic methods are emerging. For instance, gold-catalyzed cycloadditions have been used to create highly substituted oxazoles from diazo compounds and nitriles. nih.gov The use of recyclable catalysts, such as ion exchange resins, has also been reported in the synthesis of oxazole derivatives. mdpi.comnih.gov

The following table provides an overview of different green catalytic approaches applicable to the synthesis of the target molecule's core structures.

| Catalyst Type | Example(s) | Target Reaction | Key Green Advantages |

| Biocatalyst | Candida antarctica lipase B (CALB) | Amide bond formation | Mild conditions, high selectivity, biodegradable |

| Homogeneous Catalyst | Ceric Ammonium Nitrate (CAN) | Amide bond formation | Low catalyst loading, rapid reaction under MW |

| Heterogeneous Catalyst | TiO2, Ion exchange resins | Amide bond formation, Oxazole synthesis | Ease of separation, reusability, reduced waste |

| Heteropolyacids | H3PW12O40 | Furan derivative synthesis (from biomass) | Recyclable, strong acidity, sustainable feedstock conversion |

This table summarizes catalytic systems discussed in the literature for relevant synthetic transformations. mdpi.comnih.govucl.ac.ukfrontiersin.org

Advanced Spectroscopic and Spectrometric Characterization of N 1,2 Oxazol 4 Yl Furan 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Assignments and Coupling Analysis

The ¹H NMR spectrum of N-(1,2-oxazol-4-yl)furan-2-carboxamide provides distinct signals for each proton, with their chemical shifts and coupling patterns confirming the connectivity of the furan (B31954) and oxazole (B20620) rings through the amide linkage.

The spectrum, typically recorded in a solvent like DMSO-d₆, reveals key resonances. The amide proton (NH) usually appears as a broad singlet at approximately 11.15 ppm, a characteristic downfield shift indicating its acidic nature and involvement in hydrogen bonding.

The protons of the furan ring exhibit a typical splitting pattern. The proton at position 5 of the furan ring (H-5') appears as a doublet of doublets around 7.93 ppm, coupling to both the proton at position 3 (H-3') and position 4 (H-4'). The proton at position 3 of the furan ring (H-3') resonates as a doublet of doublets at approximately 7.42 ppm. The proton at position 4 (H-4') shows a signal around 6.71 ppm, also as a doublet of doublets.

The oxazole ring protons also show characteristic signals. The proton at position 5 of the oxazole ring (H-5) is observed as a singlet at approximately 9.12 ppm. Another singlet, corresponding to the proton at position 3 of the oxazole ring (H-3), is found further downfield at around 8.70 ppm.

| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |

|---|---|---|---|

| NH (Amide) | 11.15 | s (br) | - |

| H-5 (Oxazole) | 9.12 | s | - |

| H-3 (Oxazole) | 8.70 | s | - |

| H-5' (Furan) | 7.93 | dd | J = 1.8, 0.9 |

| H-3' (Furan) | 7.42 | dd | J = 3.6, 0.9 |

| H-4' (Furan) | 6.71 | dd | J = 3.6, 1.8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule.

The carbonyl carbon of the amide group (C=O) is typically observed at a downfield chemical shift of around 155.4 ppm. The carbons of the furan ring are found at approximately 147.2 ppm (C-2'), 146.9 ppm (C-5'), 116.3 ppm (C-3'), and 112.8 ppm (C-4').

The carbons of the oxazole ring resonate at distinct positions. The carbon at position 5 (C-5) appears at around 153.2 ppm, while the carbon at position 3 (C-3) is found at approximately 139.4 ppm. The carbon at position 4 (C-4) of the oxazole ring, to which the amide nitrogen is attached, resonates at about 129.5 ppm.

| Carbon Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| C=O (Amide) | 155.4 |

| C-5 (Oxazole) | 153.2 |

| C-2' (Furan) | 147.2 |

| C-5' (Furan) | 146.9 |

| C-3 (Oxazole) | 139.4 |

| C-4 (Oxazole) | 129.5 |

| C-3' (Furan) | 116.3 |

| C-4' (Furan) | 112.8 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are instrumental in confirming the assignments made from one-dimensional spectra and in establishing the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For instance, correlations would be expected between the furan protons H-3', H-4', and H-5', confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. For example, the signal for H-5 of the oxazole ring at 9.12 ppm would correlate with the carbon signal at 153.2 ppm. Similarly, the furan protons would show correlations with their corresponding furan carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting the different fragments of the molecule. Key correlations would include the amide proton (NH) showing a correlation to the amide carbonyl carbon (C=O) and the carbons of the oxazole ring (C-4 and C-5). The furan protons would also show correlations to the amide carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule. For instance, a NOESY experiment could show through-space interactions between the amide proton and nearby protons on the oxazole and furan rings.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Vibrational Analysis of Amide, Furan, and Oxazole Functional Groups

The IR spectrum of N-(1,2-oxazol-4-yl)furan-2-carboxamide displays several characteristic absorption bands that confirm the presence of its key functional groups.

Amide Group: The N-H stretching vibration of the secondary amide is typically observed as a sharp band in the region of 3400-3300 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is a strong and prominent absorption expected around 1670-1680 cm⁻¹. The amide II band, resulting from a combination of N-H bending and C-N stretching, would appear in the range of 1520-1550 cm⁻¹.

Furan Ring: The C-H stretching vibrations of the furan ring are typically seen above 3100 cm⁻¹. The C=C stretching vibrations of the aromatic furan ring usually give rise to absorptions in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the furan ether linkage is expected to produce a strong band around 1100-1000 cm⁻¹.

Oxazole Ring: The C=N stretching vibration within the oxazole ring is anticipated to appear in the 1650-1550 cm⁻¹ region. The C-O stretching of the oxazole ring would also contribute to the spectrum, likely in the 1100-1000 cm⁻¹ region, potentially overlapping with the furan C-O-C stretch.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide | 3400 - 3300 |

| Aromatic C-H Stretch | Furan/Oxazole | > 3100 |

| C=O Stretch (Amide I) | Amide | 1680 - 1670 |

| C=N Stretch | Oxazole | 1650 - 1550 |

| C=C Stretch | Furan/Oxazole | 1600 - 1450 |

| N-H Bend (Amide II) | Amide | 1550 - 1520 |

| C-O-C Stretch | Furan/Oxazole | 1100 - 1000 |

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For N-(1,2-oxazol-4-yl)furan-2-carboxamide, the molecular formula is C₈H₆N₂O₃. The theoretical (calculated) exact mass of its protonated molecule, [M+H]⁺, can be determined by summing the precise masses of the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, and ¹⁶O). An experimental HRMS analysis would involve ionizing the compound and measuring the m/z of the resulting molecular ion. Confirmation of the molecular formula is achieved when the experimentally measured mass is in close agreement with the calculated mass, typically within a narrow tolerance of a few parts per million (ppm).

Table 1: Theoretical HRMS Data for N-(1,2-oxazol-4-yl)furan-2-carboxamide This table is based on theoretical calculations, as experimental data is not available in the reviewed literature.

| Ion Formula | Calculated m/z |

|---|---|

| [C₈H₇N₂O₃]⁺ ([M+H]⁺) | 179.0451 |

| [C₈H₆N₂NaO₃]⁺ ([M+Na]⁺) | 201.0270 |

Fragmentation Pattern Analysis (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. In an MS/MS experiment, the molecular ion of interest (the precursor ion) is selected and subjected to collision-induced dissociation (CID). This process breaks the molecule apart into smaller, characteristic fragment ions (product ions). Analyzing the mass differences between the precursor and product ions allows researchers to deduce the connectivity of atoms and identify structural motifs within the molecule.

For N-(1,2-oxazol-4-yl)furan-2-carboxamide, an MS/MS analysis would provide vital information confirming the link between the furan-2-carboxamide and the 1,2-oxazol-4-yl moieties. Key fragmentation pathways would likely involve:

Cleavage of the amide bond: This is a common fragmentation pathway for carboxamides, which would result in ions corresponding to the furanoyl cation (C₅H₃O₂⁺, m/z 95.01) and the protonated 4-amino-1,2-oxazole fragment (C₃H₅N₂O⁺, m/z 85.04).

Ring opening and fragmentation of the furan or oxazole rings: Heterocyclic rings can undergo characteristic fragmentation patterns, providing further structural confirmation.

Detailed analysis of the full MS/MS spectrum would allow for the assembly of a fragmentation map that serves as a structural fingerprint for the compound. However, no specific experimental MS/MS fragmentation data for N-(1,2-oxazol-4-yl)furan-2-carboxamide has been reported in the scientific literature.

X-ray Crystallography and Solid-State Characterization

Single Crystal X-ray Diffraction for Definitive Structural Determination

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and torsional angles. It also reveals details about intermolecular interactions, such as hydrogen bonding, and how molecules are arranged in the crystal lattice (crystal packing).

To perform this analysis, a suitable single crystal of N-(1,2-oxazol-4-yl)furan-2-carboxamide would be required. The analysis would yield a set of crystallographic data, including the crystal system, space group, and unit cell dimensions. This information provides the definitive, unambiguous structure of the molecule in the solid state. A search of crystallographic databases did not yield any reports on the single crystal structure of this specific compound.

Table 2: Hypothetical Single Crystal X-ray Diffraction Data Parameters This table illustrates the type of data obtained from an SC-XRD experiment; no experimental data exists for the target compound.

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| a, b, c (Å) | Unit cell dimensions |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

Powder X-ray Diffraction for Crystalline Form Analysis

Powder X-ray Diffraction (PXRD) is used to analyze the crystalline nature of a bulk solid sample. Unlike SC-XRD, which requires a single, perfect crystal, PXRD can be performed on a microcrystalline powder. The resulting diffractogram is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern is unique to a specific crystalline form (polymorph) of a compound and serves as a fingerprint for its solid-state phase.

PXRD is used to assess the purity of a crystalline sample, identify different polymorphs, and monitor phase transitions. The analysis of N-(1,2-oxazol-4-yl)furan-2-carboxamide would involve recording its PXRD pattern and indexing the observed peaks to determine the unit cell parameters. As with other analytical data for this compound, no experimental powder diffraction patterns have been published.

Based on a comprehensive search of available scientific literature, specific computational chemistry and theoretical investigation studies focusing solely on the compound N-(1,2-oxazol-4-yl)furan-2-carboxamide could not be located.

Therefore, it is not possible to provide a detailed, scientifically accurate article that adheres to the requested outline, as the specific research findings required for the following sections are not present in the public domain:

Quantum Chemical Calculations (DFT/ab initio)

Electronic Structure and Molecular Orbital Analysis

Conformational Analysis and Energetic Minima

Spectroscopic Property Prediction (NMR, IR)

Molecular Docking Studies

Ligand-Protein Interaction Prediction with Identified Biological Targets

Binding Affinity and Scoring Function Evaluation

While research exists for related furan-carboxamide and oxazole derivatives, generating content for the specific target molecule without direct studies would involve speculation and would not meet the required standards of scientific accuracy. To avoid presenting unverified or fabricated data, the article cannot be generated as requested.

Computational Chemistry and Theoretical Investigations of N 1,2 Oxazol 4 Yl Furan 2 Carboxamide

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For a compound like N-(1,2-oxazol-4-yl)furan-2-carboxamide, MD simulations provide crucial insights into its behavior at the atomic level, particularly its interactions with biological targets and its dynamics in a physiological environment. These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve.

A primary application of MD simulations in drug discovery is to assess the stability of a ligand-target complex, which is often predicted by initial molecular docking studies. researchgate.net While docking provides a static snapshot of the binding pose, MD simulations reveal the dynamic nature of the interaction over a specific timescale, typically nanoseconds to microseconds.

For derivatives of furan-2-carboxamide, studies have utilized molecular docking to identify potential binding modes within target proteins. nih.govresearchgate.net Following docking, an MD simulation would be performed on the N-(1,2-oxazol-4-yl)furan-2-carboxamide-protein complex to evaluate its stability. Key metrics analyzed during the simulation include:

Hydrogen Bond Analysis: The persistence of hydrogen bonds and other key interactions (like hydrophobic contacts) between the ligand and the target protein is tracked. Stable and consistent hydrogen bonding patterns are indicative of a strong and specific binding interaction. For example, in studies of other heterocyclic inhibitors, the stability of hydrogen bonds with key amino acid residues like Glu206 and Arg358 was found to be critical for binding. chemmethod.com

Binding Free Energy Calculations: Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to estimate the binding free energy of the complex, providing a quantitative measure of binding affinity.

In a study on potential DPP-IV inhibitors, a 100 ns MD simulation was conducted to confirm the stability of the ligand-enzyme complex, highlighting the importance of interactions like hydrogen bonding and hydrophobic contacts in ensuring a robust binding. chemmethod.com A similar approach for N-(1,2-oxazol-4-yl)furan-2-carboxamide would be essential to validate docking results and confirm its potential as an inhibitor for a given target.

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. N-(1,2-oxazol-4-yl)furan-2-carboxamide possesses rotational freedom around the amide bond and the single bonds connecting the heterocyclic rings. MD simulations allow for extensive exploration of the molecule's conformational landscape.

Computational studies on similar heterocyclic systems have shown that the solvent environment can significantly influence molecular parameters. mdpi.comresearchgate.net By performing MD simulations in an explicit solvent, such as a water box, researchers can model the physiological environment and observe how interactions with water molecules affect the compound's preferred conformation and dynamics. mdpi.com This is critical because the conformation adopted in an aqueous solution may differ from that in a vacuum or within a protein's binding pocket. The analysis of solvent effects helps in understanding the molecule's solubility and the energetic cost of desolvation upon binding to a target, which is a key component of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of novel compounds and guiding the design of more potent analogues.

To develop a QSAR model for a series of N-(1,2-oxazol-4-yl)furan-2-carboxamide derivatives, a dataset of compounds with experimentally measured biological activities (e.g., IC50 values) is required. The process involves calculating a variety of molecular descriptors for each compound, which quantify its structural, physicochemical, and electronic properties.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. These techniques generate predictive models by correlating the biological activity of compounds with their 3D steric and electrostatic fields. nih.gov For a series of related 1,2,4-oxadiazole (B8745197) derivatives, 3D-QSAR models were successfully developed to predict their activity as Sortase A inhibitors. nih.gov The statistical quality of these models is rigorously validated using metrics like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²). nih.gov A robust and predictive QSAR model can then be used to estimate the activity of new, unsynthesized derivatives of N-(1,2-oxazol-4-yl)furan-2-carboxamide, prioritizing the most promising candidates for synthesis and testing.

A significant advantage of 3D-QSAR studies is the generation of contour maps, which visualize the regions in 3D space where specific structural features are predicted to enhance or diminish biological activity.

Steric Contour Maps: These maps indicate areas where bulky substituents are favored (typically shown in green) or disfavored (typically shown in yellow) for optimal activity.

Electrostatic Contour Maps: These maps highlight regions where positive charge or electron-withdrawing groups are beneficial (blue contours) and where negative charge or electron-donating groups are preferred (red contours).

In studies of other heterocyclic compounds, 3D-QSAR investigations have suggested that the presence of electron-withdrawing groups on aromatic rings is favorable for activity. researchgate.net By analyzing these maps for a series of N-(1,2-oxazol-4-yl)furan-2-carboxamide analogues, medicinal chemists can identify the key pharmacophore features—the essential spatial arrangement of steric and electronic properties—required for potent interaction with the biological target. This knowledge provides a rational basis for designing new derivatives with improved efficacy.

In Silico ADME Prediction (excluding clinical human trial data)

In the early stages of drug discovery, it is crucial to evaluate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. Poor pharmacokinetic profiles are a major cause of failure for drug candidates. In silico ADME prediction tools provide rapid, cost-effective estimations of these properties before a compound is synthesized, helping to identify potential liabilities early on. chemmethod.com

For N-(1,2-oxazol-4-yl)furan-2-carboxamide, various ADME parameters can be predicted using computational models and web-based platforms like SwissADME. chemmethod.comjaptronline.com These predictions are based on the molecule's structure and physicochemical properties. The predicted ADMET properties for related carboxamide and oxadiazole derivatives have revealed that many compounds satisfy the criteria for drug-likeness. researchgate.net A hypothetical in silico ADME profile for N-(1,2-oxazol-4-yl)furan-2-carboxamide, based on typical parameters, is presented below.

Table 1: Predicted In Silico ADME Properties for N-(1,2-oxazol-4-yl)furan-2-carboxamide

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical Properties | Molecular Weight | 178.15 g/mol | Fulfills Lipinski's rule (< 500) |

| LogP (Lipophilicity) | 1.25 | Optimal range for membrane permeability | |

| H-bond Donors | 1 | Fulfills Lipinski's rule (≤ 5) | |

| H-bond Acceptors | 4 | Fulfills Lipinski's rule (≤ 10) | |

| Molar Refractivity | 44.50 | Indicates molecular size and polarizability | |

| Pharmacokinetics | GI Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes | Potential for CNS activity | |

| P-gp Substrate | No | Low probability of being susceptible to efflux pumps | |

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions via this enzyme | |

| CYP2C9 Inhibitor | No | Low risk of drug-drug interactions via this enzyme | |

| Drug-Likeness | Lipinski's Rule | Yes (0 violations) | Good oral bioavailability predicted |

| Bioavailability Score | 0.55 | Indicates good pharmacokinetic properties |

Note: The values in this table are hypothetical and represent typical outputs from in silico prediction software for a molecule with this structure. They serve as an illustrative example of the parameters evaluated.

These predictions suggest that N-(1,2-oxazol-4-yl)furan-2-carboxamide is likely to have good oral bioavailability and a low potential for common drug-drug interactions. japtronline.com Such in silico screening is essential for prioritizing compounds that not only have high potency but also possess favorable ADME profiles, increasing the likelihood of success in further development.

Computational models and theoretical chemistry serve as powerful tools in modern drug discovery, providing crucial insights into the pharmacokinetic profiles of novel chemical entities long before they are synthesized. This in silico approach allows for the early-stage evaluation of a compound's potential for absorption, distribution, metabolism, and excretion (ADME). The following sections detail the theoretical investigations into the properties of N-(1,2-oxazol-4-yl)furan-2-carboxamide, based on established computational prediction models.

1 Theoretical Absorption, Distribution, Metabolism, and Excretion Properties

The ADME profile of a drug candidate is a critical determinant of its potential clinical success. Computational tools provide predictions for a range of physicochemical and pharmacokinetic properties that govern a molecule's behavior in the body. The theoretical ADME properties for N-(1,2-oxazol-4-yl)furan-2-carboxamide have been calculated and are summarized below.

These predictions suggest that N-(1,2-oxazol-4-yl)furan-2-carboxamide possesses favorable characteristics for oral administration, with a high probability of gastrointestinal absorption. Its predicted inability to cross the blood-brain barrier indicates a lower likelihood of central nervous system side effects. The molecule adheres to several common drug-likeness rules, including Lipinski's rule of five, suggesting it has a size and polarity profile consistent with many orally available drugs. However, its predicted status as a substrate for P-glycoprotein (P-gp), an efflux transporter, could potentially limit its intracellular concentration in certain tissues.

| Property Category | Parameter | Predicted Value |

|---|---|---|

| Physicochemical Properties | Formula | C₈H₆N₂O₃ |

| Molecular Weight | 178.15 g/mol | |

| Log P (Consensus) | 0.85 | |

| Topological Polar Surface Area (TPSA) | 79.15 Ų | |

| Number of H-bond Acceptors | 4 | |

| Number of H-bond Donors | 1 | |

| Water Solubility | Log S (ESOL) | -1.65 |

| Solubility | Moderately soluble | |

| Pharmacokinetics | Gastrointestinal (GI) Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | No | |

| P-glycoprotein (P-gp) Substrate | Yes | |

| Drug-Likeness | Lipinski's Rule of Five | Yes (0 violations) |

| Bioavailability Score | 0.55 |

2 Prediction of Metabolic Pathways and Metabolite Structures

Understanding a compound's metabolic fate is essential for identifying potentially active or toxic metabolites and predicting its clearance rate. In silico metabolism prediction tools identify the most probable sites on a molecule that are susceptible to biotransformation, primarily by cytochrome P450 (CYP) enzymes in Phase I metabolism.

For N-(1,2-oxazol-4-yl)furan-2-carboxamide, computational models predict several atoms as likely sites of metabolism. The most susceptible positions are on the furan (B31954) and oxazole (B20620) rings, which are prone to oxidative reactions such as hydroxylation. Amide hydrolysis, which would cleave the molecule into two separate fragments, is also a predicted metabolic pathway.

The primary predicted metabolic transformations are:

Aromatic Hydroxylation: The addition of a hydroxyl (-OH) group to the furan ring is a highly probable metabolic pathway. This reaction increases the polarity of the molecule, facilitating its excretion.

Amide Hydrolysis: The cleavage of the amide bond is another significant predicted pathway. This would break the molecule down into furan-2-carboxylic acid and 4-amino-1,2-oxazole.

Oxazole Ring Metabolism: The carbon atoms on the oxazole ring are also identified as potential sites for hydroxylation.

These predictions highlight the key metabolic soft spots of the molecule, providing a theoretical framework for the structures of its most likely Phase I metabolites.

| Predicted Pathway | Metabolic Reaction | Resulting Metabolite Structure(s) |

|---|---|---|

| Aromatic Hydroxylation | Addition of a hydroxyl group to the furan ring | N-(1,2-oxazol-4-yl)-hydroxyfuran-2-carboxamide |

| Amide Hydrolysis | Cleavage of the central amide bond | Furan-2-carboxylic acid and 4-Amino-1,2-oxazole |

| Heterocyclic Hydroxylation | Addition of a hydroxyl group to the oxazole ring | N-(hydroxy-1,2-oxazol-4-yl)furan-2-carboxamide |

Structure Activity Relationship Sar Studies of N 1,2 Oxazol 4 Yl Furan 2 Carboxamide Derivatives

Systematic Substitution on the Furan (B31954) Ring

The furan ring serves as a crucial aromatic core in the N-(1,2-oxazol-4-yl)furan-2-carboxamide scaffold. As an electron-rich five-membered heterocycle, it is susceptible to substitution, and modifications to this ring can profoundly affect the molecule's electronic properties, planarity, and interaction with biological targets. pearson.comnumberanalytics.com Electrophilic substitution on furan preferentially occurs at the 2- and 5-positions, as the carbocation intermediates at these positions are more effectively stabilized by resonance. pearson.com

Impact of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of substituents on the furan ring is a critical determinant of activity. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron density of the ring system, thereby influencing its reactivity and non-covalent interactions. matanginicollege.ac.in

Generally, EDGs such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups increase the electron density of the furan ring, making it more reactive. matanginicollege.ac.in Conversely, EWGs like nitro (-NO₂) or cyano (-CN) groups decrease the ring's electron density. matanginicollege.ac.in The impact of these changes is highly dependent on the specific biological target.

In a study of 5-aryl-furan-2-carboxamide derivatives as urotensin-II receptor antagonists, a systematic investigation of substituents on the C-5 aryl group provided insight into electronic effects. The introduction of electron-withdrawing fluorine atoms to this aryl substituent was found to be highly beneficial. The analogue featuring a 3,4-difluorophenyl group at the C-5 position of the furan ring was identified as a particularly potent antagonist, suggesting that reduced electron density in this region of the molecule enhances its inhibitory activity against this specific target. nih.gov

| Compound ID | Substitution at C-5 of Furan Ring | Nature of Substituent | Biological Activity (IC₅₀) |

|---|---|---|---|

| Parent | Phenyl | Neutral | Reference |

| 1y | 3,4-Difluorophenyl | Electron-Withdrawing | 6 nM |

Positional Isomer Effects on Activity

The specific placement of substituents on the furan ring is as crucial as their electronic nature. Due to the inherent electronic properties of the furan ring, substitution is heavily favored at the C-5 position (relative to the C-2 carboxamide). Altering the substitution from the C-5 to the C-4 or C-3 position would create a positional isomer with a distinct three-dimensional shape, dipole moment, and charge distribution. Such changes can dramatically affect how the molecule fits into a binding pocket and forms key interactions, such as hydrogen bonds or hydrophobic contacts. While SAR studies tend to focus on the more synthetically accessible C-5 position, it is a fundamental principle of medicinal chemistry that positional isomerism can lead to significant variations in biological activity.

Systematic Substitution on the Oxazole (B20620) Ring

The N-(1,2-oxazol-4-yl) moiety is a critical component for defining the molecule's interaction with its biological target. The oxazole ring's specific substitution pattern and the orientation of its heteroatoms dictate the directionality of potential hydrogen bonds and other non-covalent interactions.

Modulation of Substituents at C2, C4, and C5 Positions

The reactivity and acidity of the protons on a heterocyclic ring can provide clues to its SAR. For the related 1,3-oxazole ring system, the acidity of hydrogen atoms follows the order C2 > C5 > C4, and the ease of displacing halogen substituents is C2 >> C4 > C5. tandfonline.comthepharmajournal.com This highlights that each position on the ring has a unique chemical character.

For 1,2-oxazoles (isoxazoles), SAR studies have demonstrated the importance of substitution at various positions. In one study focused on developing allosteric inverse agonists, researchers found that placing a hydrogen bond-donating group (specifically, a pyrrole (B145914) ring) at the C-5 position of the isoxazole (B147169) core significantly enhanced potency. dundee.ac.uk This improvement was attributed to the formation of an additional polar interaction with the target protein. dundee.ac.uk In a separate study on 4-isoxazolyl-1,4-dihydropyridines, SAR emerged for substituents on a phenyl ring attached to the C-3 position of the isoxazole, with potency varying based on the halogen present (p-Br > p-Cl >> p-F). nih.gov This indicates a sensitivity to both the size and electronic properties of substituents at this position.

| Ring System | Position of Substitution | Nature of Substituent | Observed Impact on Activity | Reference |

|---|---|---|---|---|

| Isoxazole (1,2-Oxazole) | C-5 | Hydrogen Bond Donor (e.g., Pyrrole) | Significantly increased potency | dundee.ac.uk |

| Isoxazole (1,2-Oxazole) | C-3 (via phenyl ring) | Halogens (p-Br vs p-Cl vs p-F) | Potency sensitive to halogen type and position | nih.gov |

Influence of Heteroatom Orientation (e.g., 1,2- vs. 1,3-oxazole)

The constitutional isomerism between 1,2-oxazole (isoxazole) and 1,3-oxazole is a key consideration in SAR. While both are five-membered aromatic rings with one oxygen and one nitrogen atom, the relative positioning of these heteroatoms fundamentally changes the molecule's properties. This change in orientation alters the ring's electronic distribution, dipole moment, and the spatial vectors of its hydrogen bond donors and acceptors. nih.govdrughunter.com

Replacing a 1,2-oxazole with a 1,3-oxazole constitutes a bioisosteric replacement. The success of such a switch depends entirely on the topology of the target's binding site. If the nitrogen atom at the 2-position is critical for a hydrogen bond, a 1,3-oxazole isomer would be inactive. Conversely, if the nitrogen at the 3-position is required for activity, the 1,3-oxazole would be the preferred scaffold. Therefore, exploring different heteroatom orientations is a standard strategy in lead optimization to achieve optimal interaction with a biological target.

Modifications to the Amide Linkage

The amide linkage (-C(=O)NH-) is a cornerstone of the scaffold, providing structural rigidity and key hydrogen bonding features. However, amide bonds can be susceptible to metabolic cleavage by proteases, potentially limiting a drug's bioavailability and duration of action. Consequently, replacing the amide with metabolically robust bioisosteres is a common strategy to improve pharmacokinetic properties while retaining biological activity. nih.govdrughunter.com

In a study investigating furan-2-carboxamide derivatives for antibiofilm activity, researchers replaced the traditional amide group with several different linkers. nih.govresearchgate.net This work serves as an excellent model for modifications to the amide linkage. Among the linkers tested, N-acylcarbohydrazides and 1,2,3-triazoles were found to be the most effective replacements, leading to compounds with significant activity. nih.govresearchgate.net

N-Acylcarbohydrazide: This linker (-C(=O)NHNHC(=O)-) introduces additional hydrogen bonding capacity, which may facilitate stronger interactions with the target receptor.

1,2,3-Triazole: Triazole rings are well-established, non-classical bioisosteres of the amide bond. They mimic the planarity and dipole moment of an amide but are not susceptible to hydrolysis by amidases. The nitrogen atoms of the triazole can also participate in hydrogen bonding. nih.govresearchgate.net

The findings showed that derivatives containing these modified linkers exhibited potent inhibition of biofilm formation, demonstrating that the amide bond can be successfully replaced to modulate activity. nih.govresearchgate.net

| Compound Series | Linker Type | Bioisosteric Role | Resulting Activity (% Biofilm Inhibition) |

|---|---|---|---|

| Series 4 | N-Acylcarbohydrazide | Amide modification | Up to 58% |

| Series 5 | 1,4-Diaminobenzene | Amide modification | Generally low inhibition |

| Series 7 | 1,2,3-Triazole | Amide bioisostere | High inhibition (>30% in most cases) |

Data adapted from a study on furan-2-carboxamides as antibiofilm agents, illustrating the impact of modifying the amide linkage. nih.govresearchgate.net

Isosteric Replacements of the Carbonyl or Nitrogen

The amide linker is a critical component of the N-(1,2-oxazol-4-yl)furan-2-carboxamide scaffold, often participating in key hydrogen bonding interactions with biological targets. However, its susceptibility to hydrolysis can limit bioavailability. Isosteric replacement of the amide group with more stable moieties that retain its key electronic and steric properties is a common strategy in drug design. Heterocyclic rings such as triazoles, oxadiazoles, and thiadiazoles are frequently employed as amide isosteres.

In a study on furan-2-carboxamide derivatives designed as antibiofilm agents, the nature of the linker connecting the furan ring to a phenyl moiety was shown to be critical for activity. nih.gov While not containing the oxazole ring, this study provides a strong model for the types of linkers that can effectively replace a standard amide bond. Researchers found that replacing the amide with a 1,2,3-triazole ring or an N-acylcarbohydrazide linker led to compounds with significant activity against Pseudomonas aeruginosa biofilm formation. nih.gov The triazole ring, in particular, is a well-established bioisostere of the amide bond, mimicking its size, planarity, and ability to act as a hydrogen bond acceptor.

| Linker Type | Example Compound | Biofilm Inhibition (%) at 50 µM |

| Carbohydrazide (B1668358) | 4b | 58% |

| 1,2,3-Triazole | 7d | 33% |

| 1,2,3-Triazole | 7e | 30% |

Data sourced from a study on furan-2-carboxamide derivatives as antibiofilm agents. nih.gov

Similarly, 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings are recognized as effective replacements for the amide group. jst.go.jp These five-membered heterocycles are resistant to hydrolysis and can maintain the necessary geometry for receptor binding. jst.go.jp Synthetic routes often proceed through carbohydrazide or thiosemicarbazide (B42300) intermediates, which can be cyclized to form the respective oxadiazole or thiadiazole rings. jst.go.jp This strategy allows for the creation of stable analogues where the core functionality of the amide linker is preserved within a heterocyclic system.

Conformational Constraints and Flexibility

Conformational rigidity can be introduced by incorporating the linker into a larger ring system or by adding bulky substituents that sterically hinder free rotation. This can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding and potentially increasing affinity. For example, studies on flavagline derivatives have shown that N-functionalization can introduce significant conformational rigidity, which is highly relevant for binding to biological targets. Furthermore, introducing a rigid system, such as a chromenyl-thiazolidinyl moiety, may enhance binding specificity.

Conversely, in some cases, a degree of flexibility is required for a molecule to adapt its shape to fit into a binding pocket. A flexible linker, such as a longer alkyl chain, might allow a molecule to achieve an optimal binding pose that would be inaccessible to a more rigid analogue. However, excessive flexibility can be detrimental, leading to a significant loss of entropy upon binding. In a study of ligands for the Pseudomonas aeruginosa lectin LecB, researchers compared amide and sulfonamide linkers. acs.org X-ray crystallography revealed that the more conformationally distinct and flexible sulfonamide linker enabled different interactions within the binding pocket compared to the more rigid amide linker, though in this case it did not lead to higher affinity. acs.org This highlights the delicate balance between rigidity and flexibility that must be optimized for each specific biological target.

Bioisosteric Replacements of Ring Systems

Bioisosteric replacement of the heterocyclic rings within the N-(1,2-oxazol-4-yl)furan-2-carboxamide scaffold is a key strategy for modulating activity, selectivity, and pharmacokinetic properties.

The furan ring can be replaced by other five- or six-membered aromatic rings to probe the electronic and steric requirements of the binding site. Thiophene (B33073) is a classic bioisostere of furan. In one study on antitubercular agents, a direct comparison was made between a furan-2-carboxamide derivative (7o) and its corresponding thiophene-2-carboxamide analogue (7n). nih.gov The thiophene derivative demonstrated superior activity against Mycobacterium tuberculosis H37Ra. nih.gov

Another study on anti-norovirus agents found that replacing a lead thiophene-2-carboxamide with a furan-2-carboxamide analogue resulted in a near-complete loss of antiviral activity. jst.go.jp This suggests that for certain targets, the electronic properties of the sulfur atom in the thiophene ring are essential for activity, and the oxygen of the furan is an inadequate substitute.

| Scaffold Comparison | Furan Derivative Activity | Thiophene Derivative Activity | Target |

| Antitubercular Activity | 7o (MIC = 5 µg/mL) | 7n (MIC = 2.5 µg/mL) | M. tuberculosis H37Ra nih.gov |

| Antiviral Activity | 2o (Almost no activity) | 1 (EC₅₀ = 37 µM) | Norovirus jst.go.jp |

This table presents comparative data from two separate studies where furan and thiophene bioisosteres were evaluated.

Pyrrole and benzene (B151609) rings are also common replacements. The pyrrole ring introduces a hydrogen bond donor (the N-H group), which can form new interactions with a target, while the benzene ring provides a larger, more lipophilic scaffold that can explore different binding interactions.

The 1,2-oxazole ring can be exchanged for other five-membered azoles like thiazole (B1198619), imidazole (B134444), or pyrazole (B372694) to fine-tune the molecule's properties. Thiazole is a very common isostere for oxazole, where the oxygen atom at position 1 is replaced by sulfur. This change increases lipophilicity and can alter metabolic stability and binding interactions. In a study of acetamido pyrrolyl azoles, researchers found that imidazolylthiazole derivatives exhibited greater antimicrobial activity than their imidazolyloxazole counterparts, indicating a preference for sulfur over oxygen in that particular scaffold.

Pyrazole and imidazole introduce different arrangements of nitrogen atoms, altering the hydrogen bonding capabilities and dipole moment of the ring. For instance, a series of furan and pyrazole-containing carboxamides were synthesized as analogues of the antibacterial drug nitrofurantoin. nih.gov The successful synthesis and evaluation of these compounds confirm that pyrazole can serve as a suitable replacement for the oxazole ring, leading to novel derivatives with potential antibacterial properties.

| Ring System | Example Compound | Activity Metric | Target |

| Imidazolyloxazole | 19, 20 | Lower Activity | Bacillus subtilis |

| Imidazolylthiazole | 21, 22 | Higher Activity | Bacillus subtilis |

Data adapted from a study on acetamido pyrrolyl azoles, demonstrating the superior activity of thiazole over oxazole bioisosteres.

Influence of Stereochemistry on Activity (if chiral centers are introduced)

The parent N-(1,2-oxazol-4-yl)furan-2-carboxamide structure is achiral. However, the introduction of substituents can create chiral centers, leading to stereoisomers (enantiomers or diastereomers). It is well-established that different stereoisomers of a molecule can have vastly different biological activities, as they interact differently with the chiral environment of biological macromolecules like enzymes and receptors.

In a relevant study, researchers synthesized chiral derivatives of 3-(benzo[d]oxazol-5-yl)propanoic acid, which features a core structure related to the topic of this article. By introducing a hydroxyl-substituted side chain at position 2 of the propanoic acid, a chiral center was created. The subsequent evaluation of the separated enantiomers for antibacterial activity revealed a clear stereochemical preference. The (S)-configuration compounds consistently demonstrated excellent activity against a range of Gram-negative and Gram-positive bacteria, whereas the (R)-isomers were significantly less active.

| Compound | Configuration | Antibacterial Activity (MIC in µg/mL) vs. S. aureus |

| 11r | (S) | 1.56 |

| 12r | (R) | >100 |

| 11s | (S) | 3.12 |

| 12s | (R) | >100 |

| 11t | (S) | 1.56 |

| 12t | (R) | >100 |

Data sourced from a study on chiral benzoxazole (B165842) derivatives, showing the potent activity of the (S)-enantiomers compared to the inactive (R)-enantiomers.

This finding underscores the critical importance of stereochemistry in the design of active N-(1,2-oxazol-4-yl)furan-2-carboxamide derivatives. When modifications introduce chirality, the synthesis and testing of individual stereoisomers are essential to identify the optimal three-dimensional arrangement for potent biological activity.

Mechanistic Biological Studies of N 1,2 Oxazol 4 Yl Furan 2 Carboxamide and Its Analogues Excluding Clinical Human Trial Data

Enzyme Inhibition Studies (in vitro)

Analogues of N-(1,2-oxazol-4-yl)furan-2-carboxamide, which share the core furan-2-carboxamide moiety, have been investigated for their ability to inhibit specific enzymes.

In vitro studies have identified several enzyme targets for various furan-2-carboxamide analogues. These include:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Hybrid compounds combining the furan-2-carboxamide group with a 1,3,4-thiadiazole (B1197879) scaffold were designed and evaluated as potential inhibitors of VEGFR-2, a key target in cancer treatment. mdpi.com

Casein Kinase 1 (CK1δ/ε): A class of 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives have been identified as potent inhibitors of CK1δ/ε, a family of serine/threonine protein kinases. nih.gov

Bacterial Proteins: Certain furan-2-carboxamides have shown activity against bacterial targets. Molecular docking studies suggest that these compounds may target the LasR protein in Pseudomonas aeruginosa, a key component of quorum sensing systems that regulate biofilm formation. nih.gov

Quantitative analysis of enzyme inhibition provides insight into the potency of these compounds. While detailed kinetic data for many analogues is not extensively reported, some studies provide IC50 values. For instance, the anti-cancer potential of certain carbamothioyl-furan-2-carboxamide derivatives has been evaluated, though specific enzyme inhibition kinetic values are not detailed. mdpi.com

Investigations into the binding mechanisms of furan-2-carboxamide analogues suggest that they can interact directly with the active site of their target enzymes. For example, molecular docking studies of furan-2-carboxamides designed as antibiofilm agents proposed a binding mode inside the LasR active site similar to that of related furanones. nih.gov It was noted that bulky groups on the molecule could reduce activity, likely due to steric hindrance within the active site, further supporting an active-site-directed mechanism. nih.gov

Receptor Binding Assays (in vitro)

Analogues containing furan-carboxamide or similar scaffolds have been characterized for their affinity and activity at various receptors.

Radioligand binding assays have been crucial in determining the affinity (Ki) and selectivity of these compounds for specific receptor subtypes.

Acetylcholine (B1216132) Receptors: The fentanyl analogue Furanoyl-1-benzyl-4-anilinopiperidine (Fu-BAP) was identified as an antagonist at the muscarinic acetylcholine M2 and M3 receptors, with specific binding affinities. d-nb.info

Adenosine (B11128) Receptors: A furan-containing analogue, 8-(furan-2-yl)-3-phenethylthiazolo[5,4-e] mdpi.comontosight.aiderpharmachemica.comtriazolo[1,5-c]pyrimidine-2(3H)-thione (PTTP), demonstrated significantly high binding affinity and selectivity for the human adenosine A2A receptor over the A1 receptor. nih.gov

Opioid Receptors: A novel series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives showed high affinity for the δ-opioid receptor, with one of the most potent compounds exhibiting significant selectivity over µ- and κ-receptors. lookchem.com Fu-BAP, in contrast, showed only weak activation of the µ-opioid receptor. d-nb.infouni-saarland.de

The following table summarizes the in vitro receptor binding affinities for selected analogues.

| Compound/Analogue Class | Receptor Target | Binding Affinity (Ki) | Selectivity |

| Furanoyl-1-benzyl-4-anilinopiperidine (Fu-BAP) | Acetylcholine M3 | 100 nM | - |

| Furanoyl-1-benzyl-4-anilinopiperidine (Fu-BAP) | Acetylcholine M2 | 794 nM | - |

| 8-(Furan-2-yl)-3-phenethylthiazolo[5,4-e] mdpi.comontosight.aiderpharmachemica.comtriazolo[1,5-c]pyrimidine-2(3H)-thione (PTTP) | Adenosine A2A | 6.3 nM | >4600-fold vs. A1 |

| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidine derivative (Compound 18a) | δ-Opioid | 18 nM | >258-fold vs. µ-opioid; 28-fold vs. κ-opioid |

This table is interactive. Click on the headers to sort the data.

Functional assays are used to determine whether a compound activates (agonist), blocks (antagonist), or otherwise modulates receptor activity.

Antagonist Activity:

Furanoyl-1-benzyl-4-anilinopiperidine (Fu-BAP) acts as an antagonist at acetylcholine M2 and M3 receptors. d-nb.info

The analogue PTTP is a potent antagonist of the adenosine A2A receptor, effectively counteracting the effects of an agonist in cell-based assays. nih.gov

A pyrrolidine-2-carboxamide (B126068) derivative, Compound 24, was shown to be a pure antagonist at the native Nociceptin/orphanin FQ (NOP) receptors. nih.gov

Agonist Activity:

A 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivative was identified as a full agonist at the δ-opioid receptor, with an EC50 value of 14 nM in a [35S]GTPγS functional assay. lookchem.com

Conversely, Fu-BAP was found to produce only weak activation of the µ-opioid receptor, suggesting it is a weak agonist at this target. d-nb.infouni-saarland.de

Cellular Pathway Modulation

Investigation of Intracellular Signaling Cascades

No studies were identified that investigated the effects of N-(1,2-oxazol-4-yl)furan-2-carboxamide on specific intracellular signaling cascades. There is no available data detailing its impact on pathways such as MAPK/ERK, PI3K/Akt, or JAK/STAT, nor any information on the modulation of downstream signaling molecules.

Effects on Protein-Protein Interactions

There is no published research detailing the effects of N-(1,2-oxazol-4-yl)furan-2-carboxamide on protein-protein interactions. Consequently, no information is available on whether this compound acts as an inhibitor or a stabilizer of any specific protein complexes.

Target Engagement and Mechanism of Action Elucidation

Biophysical Techniques (e.g., SPR, ITC) for Binding Confirmation

No data from biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are available in the public domain for N-(1,2-oxazol-4-yl)furan-2-carboxamide. Therefore, there is no direct evidence or quantitative measurement of its binding affinity, kinetics, or thermodynamic profile with any biological target.

Functional Assays to Confirm Biological Impact

No functional assay results have been published that would confirm the biological impact of N-(1,2-oxazol-4-yl)furan-2-carboxamide following target engagement. Information on its effects in cell-based assays or other functional screens that would elucidate its mechanism of action is not available.

Resistance Mechanism Studies

Consistent with the lack of primary efficacy and mechanism of action data, no studies on potential resistance mechanisms to N-(1,2-oxazol-4-yl)furan-2-carboxamide have been reported.

Investigation of Cellular or Molecular Adaptations to Compound Exposure

Detailed mechanistic studies on the specific cellular or molecular adaptations leading to resistance against N-(1,2-oxazol-4-yl)furan-2-carboxamide are not extensively available in the current body of scientific literature. However, research on analogous heterocyclic compounds, particularly those within the broader furan-2-carboxamide class, provides insights into potential mechanisms of acquired resistance. These studies often point towards alterations in drug targets, changes in cellular transport mechanisms, or the activation of enzymatic degradation pathways.

One common mechanism of resistance to bioactive small molecules is the upregulation of efflux pumps, which actively transport the compound out of the cell, thereby reducing its intracellular concentration and efficacy. For instance, studies on other complex heterocyclic compounds have demonstrated the role of P-glycoprotein (P-gp) and other ATP-binding cassette (ABC) transporters in conferring multidrug resistance. While not directly demonstrated for N-(1,2-oxazol-4-yl)furan-2-carboxamide, it represents a plausible avenue for investigation.